4-tert-Butoxy-2-butanone
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Overview
Description
“4-tert-Butoxy-2-butanone” is a chemical compound with the molecular formula C8H16O2 . Its average mass is 144.211 Da and its monoisotopic mass is 144.115036 Da .
Synthesis Analysis
The synthesis of “4-tert-Butoxy-2-butanone” involves several steps. One method involves the use of para-chlorophenol and iso-butylene as main reaction materials . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Molecular Structure Analysis
The molecular structure of “4-tert-Butoxy-2-butanone” consists of a butoxy group attached to the second carbon of a butanone molecule . The molecular formula is C8H16O2 .Scientific Research Applications
Synthesis of Tertiary Butyl Esters
Tertiary butyl esters, including 4-tert-Butoxy-2-butanone, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Synthesis of N-Heterocycles
4-tert-Butoxy-2-butanone can be used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Antioxidative Applications
4-tert-Butoxy-2,6-di-tert-butylphenoxyl radicals in benzene solution cleave the tert-butyl radical to give 2,6-di-tert-butyl-1,4-benzoquinone . This process leads to an impairment of all of the indices of the antioxidative .
Safety and Hazards
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(9)5-6-10-8(2,3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDOTPGPCPLNEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butoxy-2-butanone |
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